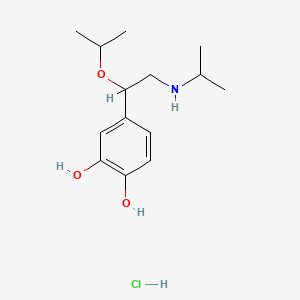

Isoproterenol Isopropyl Ether Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoproterenol Isopropyl Ether Hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine. It acts as a non-selective beta-adrenergic agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound is commonly used in medical settings to treat conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .

Vorbereitungsmethoden

The synthesis of Isoproterenol Isopropyl Ether Hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin . This method ensures significant control over impurities and provides the compound in good yield with the desired purity. Industrial production methods often use ethanol as a solvent and employ palladium, platinum, or nickel as catalysts for the hydrogenation process .

Analyse Chemischer Reaktionen

Step 1: Friedel-Crafts Acylation

Catechol reacts with glycine in the presence of zinc chloride (ZnCl₂) to form 2-amino-1-(3,4-dihydroxyphenyl)-ethanone ( ).

| Reaction Conditions | Details |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Catalyst | ZnCl₂ (1:3–1:5 ratio to catechol) |

| Temperature | 70°C (reflux) |

| Reaction Time | 12–20 hours |

| Yield | Not explicitly stated; intermediates isolated via pH adjustment and drying |

Step 2: Alkylation with 2-Chloropropane

The amino-ketone intermediate reacts with 2-chloropropane (isopropyl chloride) in ethanol and triethylamine, followed by HCl gas salification to form isoproterenone hydrochloride ( ).

| Reaction Conditions | Details |

|---|---|

| Solvent | 95% ethanol |

| Base | Triethylamine |

| Temperature | 40–50°C |

| Molar Ratio | 1:1.5–1:3 (amino-ketone : 2-chloropropane) |

| Yield | 84.3% |

Step 3: Catalytic Hydrogenation

Isoproterenone hydrochloride undergoes hydrogenation using palladium-carbon (Pd/C) to reduce the ketone group to a secondary alcohol, yielding isoproterenol hydrochloride ( ).

| Reaction Conditions | Details |

|---|---|

| Catalyst | 3–6% Pd/C (relative to substrate) |

| Pressure | 0.4–0.6 MPa |

| Temperature | 25–40°C |

| Yield | 87.3% |

Degradation Reactions

Isoproterenol hydrochloride is prone to oxidation and photodegradation due to its catechol structure ( ).

Oxidation

-

The catechol moiety oxidizes in air, forming quinone derivatives , evidenced by pink discoloration in solutions ( ).

-

Stabilizers like edetate disodium (EDTA) and sodium metabisulfite are added to formulations to chelate metal ions and inhibit oxidation ( ).

Photodegradation

Metabolic Reactions

Isoproterenol is metabolized primarily via catechol-O-methyltransferase (COMT) -mediated O-methylation, producing 3-O-methylisoproterenol ( ).

| Metabolic Pathway | Details |

|---|---|

| Enzyme | COMT |

| Site of Action | Liver and peripheral tissues |

| Half-Life | Short (due to rapid metabolism) |

| Excretion | Urine (as conjugates and metabolites) |

Reactivity with Excipients

The drug’s formulation includes:

Wissenschaftliche Forschungsanwendungen

Isoproterenol Isopropyl Ether Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study beta-adrenergic receptor interactions and to develop new synthetic routes for similar compounds.

Biology: Researchers use it to study the effects of beta-adrenergic stimulation on various biological systems, including cardiovascular and respiratory systems.

Medicine: It is employed in the development of treatments for heart conditions, such as bradycardia and heart block.

Wirkmechanismus

Isoproterenol Isopropyl Ether Hydrochloride exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate and the force of heart contractions, as well as relaxation of bronchial and vascular smooth muscles. The molecular targets include the beta-adrenergic receptors, which activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Isoproterenol Isopropyl Ether Hydrochloride is similar to other beta-adrenergic agonists such as:

Epinephrine: While both compounds stimulate beta-adrenergic receptors, epinephrine also has significant alpha-adrenergic activity, leading to vasoconstriction.

Norepinephrine: This compound primarily stimulates alpha-adrenergic receptors and has less beta-adrenergic activity compared to this compound.

Biologische Aktivität

Isoproterenol Isopropyl Ether Hydrochloride, commonly referred to as isoproterenol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic agonist . This compound has garnered significant attention in pharmacology due to its diverse biological activities, particularly in cardiovascular and respiratory applications.

Chemical and Pharmacological Profile

- Chemical Formula : C₁₁H₁₇NO₃·HCl

- Molecular Weight : Approximately 247.72 g/mol

- Administration : Typically administered as a sterile solution containing excipients for pH stabilization.

Isoproterenol primarily interacts with beta-1 and beta-2 adrenergic receptors , leading to various physiological effects. It exhibits minimal affinity for alpha-adrenergic receptors, which contributes to its specific therapeutic applications. The compound is metabolized predominantly by catechol-O-methyltransferase (COMT) in the liver, resulting in inactive metabolites and a longer duration of action compared to epinephrine .

The mechanism of action involves the activation of beta-adrenergic receptors, which triggers a cascade of intracellular events:

- G-Protein Activation : The binding of isoproterenol to beta receptors activates the alpha subunit of G-proteins.

- Adenylate Cyclase Activation : This leads to the activation of adenylate cyclase, converting ATP into cyclic AMP (cAMP).

- Protein Kinase A Activation : cAMP activates protein kinase A (PKA), which phosphorylates various proteins influencing cardiac contractility and smooth muscle relaxation .

Biological Effects

The biological effects of isoproterenol include:

- Cardiovascular Effects :

- Respiratory Effects :

Clinical Applications

Isoproterenol is indicated for several clinical conditions:

- Management of bradycardia and heart block.

- Treatment of bronchospasm during anesthesia.

- Use in cardiac arrest until definitive treatments like electric shock are available.

- As an adjunct therapy in hypovolemic shock and congestive heart failure .

Side Effects and Considerations

Despite its therapeutic benefits, isoproterenol can cause adverse effects, including:

- Tachycardia and palpitations.

- Potential exacerbation of arrhythmias.

- Tolerance development with prolonged use .

Research Findings and Case Studies

Recent studies have explored the cardioprotective effects of various compounds against isoproterenol-induced myocardial injury. For example, a study involving Sprague-Dawley rats demonstrated that administration of 7-hydroxy frullanolide significantly reduced myocardial infarct size and preserved histological integrity when combined with isoproterenol treatment .

Table: Summary of Isoproterenol's Biological Activity

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Heart Rate Increase | Positive chronotropic effect | Beta-1 receptor activation |

| Myocardial Contractility | Positive inotropic effect | Increased intracellular calcium |

| Bronchodilation | Relaxation of bronchial smooth muscle | Beta-2 receptor activation |

| Peripheral Vascular Resistance | Decreased vascular resistance | Smooth muscle relaxation |

Eigenschaften

Molekularformel |

C14H24ClNO3 |

|---|---|

Molekulargewicht |

289.80 g/mol |

IUPAC-Name |

4-[2-(propan-2-ylamino)-1-propan-2-yloxyethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C14H23NO3.ClH/c1-9(2)15-8-14(18-10(3)4)11-5-6-12(16)13(17)7-11;/h5-7,9-10,14-17H,8H2,1-4H3;1H |

InChI-Schlüssel |

ZSATZDNRUBTEPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)OC(C)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.